molecular formula C15H17N3OS2 B2575941 (4-Amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)(pyrrolidin-1-yl)methanone CAS No. 946331-13-1

(4-Amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2575941
CAS No.: 946331-13-1
M. Wt: 319.44
InChI Key: LGWOSIJSHHFONJ-UHFFFAOYSA-N
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Description

The compound “(4-Amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)(pyrrolidin-1-yl)methanone” features a thiazolidinone core substituted with a benzyl group at position 3, an amino group at position 4, a thione (S) at position 2, and a pyrrolidin-1-yl methanone moiety at position 5. This structure combines electron-rich (amino, thione) and flexible (pyrrolidine) groups, which may influence its physicochemical properties, such as solubility, tautomerism, and biological interactions.

Properties

IUPAC Name

(4-amino-3-benzyl-2-sulfanylidene-1,3-thiazol-5-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS2/c16-13-12(14(19)17-8-4-5-9-17)21-15(20)18(13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWOSIJSHHFONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(N(C(=S)S2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)(pyrrolidin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. For example, α-bromoacetophenone can react with thiourea in ethanol to form 2-amino-4-phenylthiazole.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. Benzyl chloride can react with the thiazole derivative in the presence of a base like sodium hydride.

    Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through a Mannich reaction, where formaldehyde and pyrrolidine react with the thiazole derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrothiazoles.

    Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions, where it can be replaced by various electrophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazoles depending on the electrophile used.

Scientific Research Applications

Structural Characteristics

The compound features a thiazole ring fused with a pyrrolidine moiety, which contributes to its unique chemical properties. The crystal structure of similar compounds has been analyzed using X-ray crystallography, revealing insights into molecular interactions and stability. For instance, the study of 2-(4-amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)benzoxazole demonstrated a stable molecular geometry characterized by intermolecular hydrogen bonds that stabilize the crystal structure .

Anticancer Properties

Research indicates that derivatives of thiazole compounds exhibit significant anticancer activities. For example, similar thiazole derivatives have shown potent inhibitory effects against various cancer cell lines. The mechanism often involves the inhibition of key kinases involved in cancer progression. A notable study highlighted that 2-amino-benzothiazole derivatives displayed low toxicity while effectively suppressing tumor growth in xenograft models . The potential for (4-Amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)(pyrrolidin-1-yl)methanone to function as an anticancer agent warrants further investigation.

Antimicrobial Activity

The thiazole moiety is known for its antimicrobial properties. Compounds containing this structure have been reported to exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives with specific substitutions on the phenyl ring can enhance antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli . The incorporation of the pyrrolidine group may also influence the compound's ability to penetrate bacterial membranes.

Anti-inflammatory Effects

Research into related compounds suggests that thiazole derivatives possess anti-inflammatory properties. For example, certain thiazolidinone derivatives have been shown to reduce leukocyte recruitment during inflammatory responses in animal models . This suggests that this compound could be explored for its potential in treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Shalaby et al. (2014)Investigated the crystal structure of a related thiazole derivative; found significant intermolecular interactions stabilizing the structure .
NCBI Review (2018)Highlighted antimicrobial properties of 1,3,4-thiadiazole derivatives; suggested potential for new drug development .
Cancer Research (2023)Reported low-toxicity anticancer agents based on benzothiazole structures; indicated promising results in tumor suppression .

Mechanism of Action

The mechanism of action of (4-Amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Thiazolidinone Derivatives

Compound Name Core Structure Key Substituents Notable Features References
Target Compound Thiazolidinone 4-Amino, 3-benzyl, 2-thioxo, pyrrolidin-1-yl methanone Flexible pyrrolidine group; potential for hydrogen bonding via thione and amino
2-(4-Amino-3-benzyl-2-thioxo-thiazol-5-yl)benzoxazole Thiazolidinone-benzoxazole 4-Amino, 3-benzyl, 2-thioxo, benzoxazole Rigid benzoxazole; triclinic crystal system (P1 space group)
7a and 7b (Thiophene-pyrazole hybrids) Thiophene-pyrazole Malononitrile (7a) or ethyl cyanoacetate (7b) at thiophene; hydroxy-pyrazole Synthesized via sulfur-mediated cyclization; electron-withdrawing substituents
Key Observations:

In contrast, the benzoxazole analog’s planar structure may favor π-π stacking in crystal lattices, as evidenced by its triclinic packing (a = 5.174 Å, b = 6.411 Å, c = 12.369 Å) .

Thione Group Reactivity :

  • The thione (C=S) group in both the target compound and ’s analog can participate in tautomerism (thione ↔ thiol) and hydrogen bonding, influencing stability and intermolecular interactions.

Synthetic Routes: Compounds 7a and 7b () were synthesized via sulfur-mediated cyclization of malononitrile or ethyl cyanoacetate with a pyrazole-thiophene precursor in 1,4-dioxane/triethylamine . This suggests the target compound might be synthesized similarly, though its pyrrolidine moiety may require additional steps for functionalization.

Crystallographic and Molecular Packing Differences

The benzoxazole-thiazole analog () crystallizes in a triclinic system with distinct unit cell parameters (α = 86.02°, β = 84.38°, γ = 77.19°), where the benzoxazole and benzyl groups contribute to layered packing via van der Waals interactions . By contrast, the target compound’s pyrrolidine group—a non-aromatic, flexible substituent—would likely disrupt such stacking, leading to a less dense crystal lattice and altered melting points or solubility.

Research Findings and Limitations

  • Synthesis : The methodology in could be adapted for the target compound, though pyrrolidine incorporation may require tailored reagents.
  • Data Gaps : Direct comparative studies on solubility, tautomerism, or bioactivity are absent, necessitating further experimental validation.

Biological Activity

The compound (4-Amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)(pyrrolidin-1-yl)methanone (CAS Number: 946331-13-1) is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N3OS2C_{15}H_{17}N_{3}OS_{2} with a molecular weight of 319.4 g/mol. The structure features a thiazole ring linked to a pyrrolidine moiety, which may contribute to its biological properties.

PropertyValue
CAS Number946331-13-1
Molecular FormulaC15H17N3OS2
Molecular Weight319.4 g/mol

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on similar compounds highlighted their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds containing the thiazole moiety demonstrated MIC (Minimum Inhibitory Concentration) values as low as 32 μg/mL against Staphylococcus aureus and Escherichia coli .

Case Study:
A recent investigation into derivatives of thiazole showed that modifications at the 4-amino position enhanced antimicrobial activity. Specifically, derivatives with halogen substitutions exhibited increased potency against Gram-positive bacteria .

Antitumor Activity

The antitumor potential of thiazole derivatives has also been documented. A study focused on various thiazole derivatives revealed that certain compounds displayed cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents. The mechanism is believed to involve the induction of apoptosis in cancer cells .

Research Findings:

  • Cytotoxicity Assays: Compounds were tested on several cancer cell lines, showing IC50 values indicating effective growth inhibition.
  • Mechanistic Insights: Studies suggest that these compounds may interfere with cell cycle progression and induce apoptosis through intrinsic pathways .

Other Biological Activities

Beyond antimicrobial and antitumor effects, thiazole derivatives have been explored for additional pharmacological activities:

  • Anti-inflammatory Effects: Some studies suggest that these compounds may inhibit inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
  • Antiviral Properties: Preliminary studies indicate potential antiviral activity against specific viruses, although further research is necessary to confirm these findings .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AntitumorCytotoxicity in cancer cell lines
Anti-inflammatoryInhibition of inflammatory pathways
AntiviralPreliminary antiviral activity

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